
Uranium, tetrakis(tetrahydroborato(1-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium, tetrakis(tetrahydroborato(1-))- is a chemical compound with the formula B₄H₁₆U. It is a coordination complex where uranium is bonded to four tetrahydroborate (BH₄) ligands. This compound is of interest due to its unique bonding and reactivity properties, making it a subject of study in inorganic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium, tetrakis(tetrahydroborato(1-))- can be synthesized by reacting uranium tetrachloride (UCl₄) with sodium tetrahydroborate (NaBH₄) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While there is no large-scale industrial production method specifically for uranium, tetrakis(tetrahydroborato(1-))-, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures. The key is to maintain an inert atmosphere and control the reaction temperature to ensure the stability of the compound .
Types of Reactions:
Oxidation: Uranium, tetrakis(tetrahydroborato(1-))- can undergo oxidation reactions where the uranium center is oxidized, often leading to the formation of uranium oxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the tetrahydroborate ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halides or phosphines in an inert atmosphere.
Major Products:
Oxidation: Uranium oxides.
Reduction: Reduced uranium complexes.
Substitution: Uranium complexes with new ligands.
Scientific Research Applications
Uranium, tetrakis(tetrahydroborato(1-))- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other uranium complexes and as a reagent in various inorganic reactions.
Materials Science: The compound’s unique bonding properties make it a subject of study for developing new materials with specific electronic and structural characteristics.
Nuclear Science:
Mechanism of Action
The mechanism by which uranium, tetrakis(tetrahydroborato(1-))- exerts its effects involves the interaction of the uranium center with various ligands and substrates. The tetrahydroborate ligands can donate electron density to the uranium, stabilizing it in different oxidation states. This electron donation facilitates various chemical reactions, including oxidation, reduction, and substitution .
Comparison with Similar Compounds
Uranium tetrafluoride (UF₄): Another uranium compound with different ligands.
Uranium hexafluoride (UF₆): Known for its use in uranium enrichment processes.
Uranium dioxide (UO₂): Commonly used as nuclear fuel.
Uniqueness: Uranium, tetrakis(tetrahydroborato(1-))- is unique due to its tetrahydroborate ligands, which provide distinct reactivity and bonding properties compared to other uranium compounds. This makes it particularly useful in specific chemical reactions and materials science applications .
Properties
CAS No. |
12523-77-2 |
|---|---|
Molecular Formula |
B4H12U |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
borane;uranium |
InChI |
InChI=1S/4BH3.U/h4*1H3; |
InChI Key |
YOEQLHCYUNOJGX-UHFFFAOYSA-N |
Canonical SMILES |
B.B.B.B.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



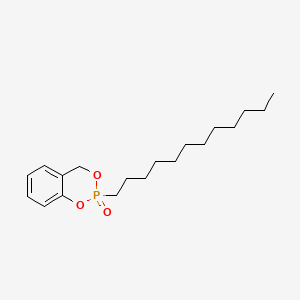

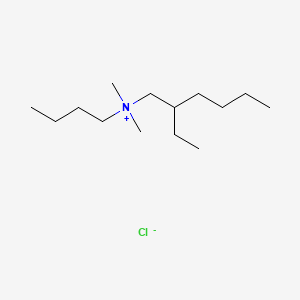

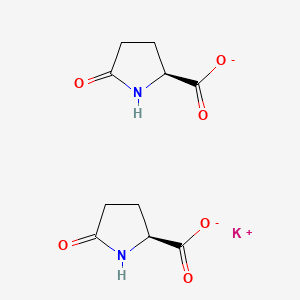

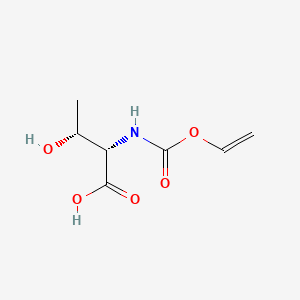
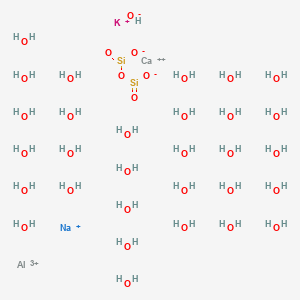


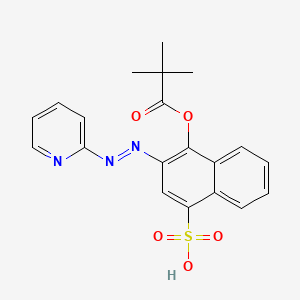
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)

